Cas no 2228952-93-8 (5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)

5-(3,4-Dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a fused pyran and pyrazole scaffold. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, serving as a key intermediate for the development of pharmacologically active molecules. The presence of both a carboxylic acid and a pyrazole moiety enhances its utility in derivatization reactions, enabling the synthesis of amides, esters, and other functionalized analogs. Its rigid bicyclic framework may contribute to improved binding affinity in target interactions, making it valuable for drug discovery applications. The compound exhibits moderate stability under standard conditions, facilitating handling in organic synthesis.
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid structure
2228952-93-8 structure
Product Name:5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
CAS No:2228952-93-8
MF:C10H12N2O3
MW:208.213882446289
CID:6496377
PubChem ID:165881486
Update Time:2025-05-23

5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
    • EN300-1781331
    • 2228952-93-8
    • Inchi: 1S/C10H12N2O3/c1-12-9(7-3-2-4-15-6-7)8(5-11-12)10(13)14/h5-6H,2-4H2,1H3,(H,13,14)
    • InChI Key: SXIRKSVUIBQVMT-UHFFFAOYSA-N
    • SMILES: O1C=C(C2=C(C(=O)O)C=NN2C)CCC1

Computed Properties

  • Exact Mass: 208.08479225g/mol
  • Monoisotopic Mass: 208.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 64.4Ų

5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid Pricemore >>

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Additional information on 5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-(3,4-Dihydro-2H-Pyran-5-Yl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2228952-93-8, known as 5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyran ring system with a pyrazole moiety, making it a versatile candidate for various applications. Recent studies have highlighted its potential in drug discovery and material science, underscoring the importance of understanding its properties and mechanisms.

The pyran ring system in this compound is a six-membered oxygen-containing ring, which contributes to its stability and reactivity. The pyrazole moiety, on the other hand, is a five-membered aromatic ring containing two nitrogen atoms. This combination not only enhances the molecule's structural diversity but also imparts unique electronic properties that are crucial for its biological activity. Researchers have recently explored the role of these structural features in modulating the compound's interactions with biological targets, such as enzymes and receptors.

One of the most promising aspects of 5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is its potential as a lead compound in drug development. Studies have demonstrated that this compound exhibits significant antioxidant activity, which could be harnessed to develop therapies for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, its anti-inflammatory properties have been explored in preclinical models, suggesting its potential as an anti-inflammatory agent.

The synthesis of this compound has also been a focal point of recent research. Traditional methods often involve multi-step reactions with low yields and harsh conditions. However, advancements in catalytic chemistry have enabled the development of more efficient and environmentally friendly synthesis routes. For instance, researchers have successfully employed transition metal-catalyzed coupling reactions to construct the pyran-pyrazole framework in fewer steps with higher yields.

In terms of applications beyond pharmacology, this compound has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use in catalysis and sensing technologies. For example, recent studies have demonstrated that this compound can act as a highly sensitive probe for detecting metal ions in aqueous solutions, making it a valuable tool in environmental monitoring.

Despite its numerous advantages, there are still challenges associated with the use of 5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid. One major concern is its stability under physiological conditions, which may limit its bioavailability when used as a drug candidate. To address this issue, researchers are exploring strategies such as chemical modification and formulation optimization to enhance its pharmacokinetic properties.

In conclusion, 5-(3,4-dihydro-2H-pyran-5-y

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